molecular formula C17H11ClF3NO3 B2665297 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide CAS No. 951896-54-1

7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide

Cat. No.: B2665297
CAS No.: 951896-54-1
M. Wt: 369.72
InChI Key: LZEAXJIXOQQYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide is a synthetic organic compound that belongs to the class of isochroman derivatives This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxamide group attached to an isochroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenylpropanoic acid derivative, under acidic conditions.

    Introduction of Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as aniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted isochroman derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide: Unique due to the presence of both chloro and trifluoromethyl groups.

    7-chloro-1-oxo-N-phenylisochroman-3-carboxamide: Lacks the trifluoromethyl group.

    7-chloro-1-oxo-N-(2-methylphenyl)isochroman-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

7-chloro-1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO3/c18-10-6-5-9-7-14(25-16(24)11(9)8-10)15(23)22-13-4-2-1-3-12(13)17(19,20)21/h1-6,8,14H,7H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEAXJIXOQQYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.